molecular formula C19H17NO3 B7713832 (2-hydroxy-6-methylquinolin-3-yl)methyl 4-methylbenzoate

(2-hydroxy-6-methylquinolin-3-yl)methyl 4-methylbenzoate

Cat. No. B7713832
M. Wt: 307.3 g/mol
InChI Key: HOIPTPVPBNNCEX-UHFFFAOYSA-N
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Description

The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number and InChI key . It also includes its common uses and roles in various applications.


Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the steps involved.


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can influence how the compound is stored, handled, and used .

Scientific Research Applications

Drug Research and Development

The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones, a class of compounds that includes 2-hydroxy-6-methylquinoline, make them valuable in drug research and development . Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

Synthesis of Heterocycles

4-Hydroxy-2-quinolones are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities . This makes them important in the field of medicinal chemistry.

Fluorescent Labeling

Some quinoline derivatives are known to exhibit fluorescence. Although it’s not specifically mentioned for 2-hydroxy-6-methylquinoline, it’s possible that it could be used in fluorescent labeling for biological imaging.

Antimalarial Drugs

Quinoline-based compounds have been used in the synthesis of antimalarial drugs. For example, quinines from Cinchona bark have been isolated from natural sources .

Treatment of Prion Diseases

Quinine and its derivatives have been used with limited success to treat people who had been infected by prions .

Synthesis of Natural and Synthetic Compounds

The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .

As for 4-methylbenzoate, it’s a common moiety in various chemical compounds and could potentially influence the properties of the final compound . However, specific applications are not widely reported.

Mechanism of Action

The mechanism of action is particularly relevant for bioactive compounds. It describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Understanding the safety and hazards of a compound is crucial. This includes its toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-12-3-6-14(7-4-12)19(22)23-11-16-10-15-9-13(2)5-8-17(15)20-18(16)21/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOIPTPVPBNNCEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=CC(=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl 4-methylbenzoate

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